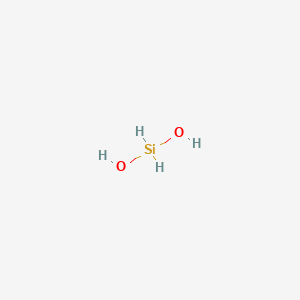
Fast Blue BB Salz
Übersicht
Beschreibung
Fast blue BB salt, also known as Fast blue BB salt, is a useful research compound. Its molecular formula is C34H36Cl4N6O6Zn and its molecular weight is 831.9 g/mol. The purity is usually 95%.
The exact mass of the compound Fast blue BB salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fast blue BB salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fast blue BB salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemie: Substrat für β-Glycosidase
Fast Blue BB Salz: wird häufig als Substrat für das Enzym β-Glycosidase verwendet . In biochemischen Assays reagiert es mit 6-Brom-2-Naphthol-β-d-glucopyranosid, das von β-Glycosidasen in d-Glucose und 6-Brom-2-Naphthol gespalten wird. Das resultierende 6-Brom-2-Naphthol koppelt dann mit this compound, um einen rötlichen Farbstoff zu erzeugen, der die visuelle Detektion der Enzymaktivität erleichtert.
Molekularbiologie: Analyse von antioxidativen Phenolen
In der Molekularbiologie wurde This compound für die Verwendung in Assays zur Messung des Gesamtgehalts an Phenolen (TPCs) in verschiedenen Proben optimiert . Diese Anwendung ist besonders wichtig für die vergleichende Analyse von antioxidativen Phenolen, die für das Verständnis der oxidativen Stressantwort in biologischen Systemen von entscheidender Bedeutung sind.
Neurowissenschaften: Myelinsichtbarmachung
Neurowissenschaftler verwenden This compound zum Färben von Myelin in Lichtmikroskopiestudien . Diese Anwendung ist entscheidend für die Erforschung myelinspezifischer neurologischer Erkrankungen und die Beurteilung der Integrität myelinisierter Fasern im zentralen Nervensystem.
Pharmakologie: Enzymhistochemie
In der pharmakologischen Forschung wird This compound in der Enzymhistochemie eingesetzt, um die Aktivitäten von Beta-Glucuronidase, verschiedenen Peptidasen und Proteasen nachzuweisen . Dies ermöglicht die Untersuchung der Enzymverteilung und -aktivität in Geweben, was für die Medikamentenentwicklung und das Verständnis der Krankheitsentwicklung unerlässlich ist.
Histologie: Färbung von Enterochromaffinzellen
Histologen verwenden This compound zum Färben von Enterochromaffinzellen . Diese Zellen sind Teil des endokrinen Systems und befinden sich im Darm, wo sie eine Rolle bei der Sekretion von Serotonin spielen. Die Färbung dieser Zellen ist wichtig für Studien zur gastrointestinalen Gesundheit und Krankheiten.
Klinische Forschung: Diagnostische Assays
In der klinischen Forschung wird This compound in diagnostischen Assays zur Herstellung von Hämatologie- und Histologiekomponenten verwendet . Es dient als wichtiges Werkzeug für die Visualisierung von Zellkomponenten und unterstützt die Diagnose und Forschung verschiedener Bluterkrankungen und pathologischer Zustände.
Wirkmechanismus
Target of Action
Fast Blue BB Salt primarily targets enzymes such as β-glycosidase , alkaline phosphatase , and acetylcholinesterase . These enzymes play crucial roles in various biochemical processes. For instance, β-glycosidase is involved in the hydrolysis of glycosidic bonds in complex sugars, while alkaline phosphatase is essential in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids.
Mode of Action
Fast Blue BB Salt interacts with its targets through a process known as diazotization . In the presence of these enzymes, Fast Blue BB Salt couples with specific substrates that are cleaved by the enzymes . For example, in the presence of β-glycosidase, two moles of 6-bromo-2-napthol-β-d-glucopyranoside are cleaved into two moles of d-glucose and two moles of 6-bromo-2-napthol . These moles of 6-bromo-2-napthol then couple with one mole of Fast Blue BB Salt .
Biochemical Pathways
The action of Fast Blue BB Salt affects several biochemical pathways. The cleavage of substrates by enzymes like β-glycosidase leads to the production of d-glucose and 6-bromo-2-napthol . These products can then participate in other biochemical reactions, influencing various pathways. For instance, d-glucose is a key player in energy metabolism pathways.
Result of Action
The result of Fast Blue BB Salt’s action is the formation of a colored compound. For instance, the coupling of 6-bromo-2-napthol with Fast Blue BB Salt results in the formation of a reddish-colored dye . This color change is often used to visualize the presence and activity of targeted enzymes in histological sections .
Action Environment
The action, efficacy, and stability of Fast Blue BB Salt can be influenced by various environmental factors. For instance, its solubility in water can affect its availability for enzymatic reactions . Additionally, factors such as pH and temperature can impact the activity of the enzymes it targets, thereby influencing its overall action.
Safety and Hazards
Fast Blue BB Salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe vapors/dust .
Zukünftige Richtungen
Fast Blue BB salt is used as a general substrate for β-glycosidase and is suitable for the staining of enterochromaffin . Its applications are seen in enzyme histochemistry and are suitable for the histochemical demonstration of beta-glucuronidase activities, and various peptidases and proteases . Future research could explore more applications of Fast Blue BB salt in different fields.
Biochemische Analyse
Biochemical Properties
Fast Blue BB salt plays a significant role in biochemical reactions, particularly as a substrate for β-glycosidase enzymes. When β-glycosidases cleave 6-bromo-2-napthol-β-d-glucopyranoside, they produce 6-bromo-2-napthol, which then couples with Fast Blue BB salt to form a reddish dye. This reaction is commonly used to visualize enzyme activity in histological samples . Fast Blue BB salt also interacts with other enzymes such as alkaline phosphatase, where it serves as a chromogenic substrate, producing a colored product that can be easily detected .
Cellular Effects
Fast Blue BB salt influences various cellular processes, particularly in the context of staining and visualization. It is used to stain myelin in nerve tissues, aiding in the study of neurological conditions . The compound’s interaction with enzymes like β-glycosidase and alkaline phosphatase can affect cell signaling pathways and gene expression by providing a means to detect and quantify enzyme activity . Additionally, Fast Blue BB salt’s role in histochemical staining helps researchers observe cellular metabolism and structural changes in different cell types .
Molecular Mechanism
At the molecular level, Fast Blue BB salt exerts its effects through binding interactions with specific enzymes. For instance, in the presence of β-glycosidase, Fast Blue BB salt couples with 6-bromo-2-napthol to form a colored complex, allowing for the visualization of enzyme activity . This binding interaction is crucial for the compound’s function as a chromogenic substrate. Additionally, Fast Blue BB salt’s ability to form stable diazonium compounds enables it to participate in various biochemical assays, providing a reliable means of detecting enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fast Blue BB salt can change over time due to factors such as stability and degradation. The compound is generally stable when stored properly, but prolonged exposure to light and air can lead to degradation, affecting its staining efficiency . Long-term studies have shown that Fast Blue BB salt maintains its staining properties over extended periods, making it a reliable reagent for histochemical applications . Researchers should be mindful of storage conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of Fast Blue BB salt vary with different dosages in animal models. At optimal concentrations, the compound effectively stains target tissues without causing adverse effects . At higher doses, Fast Blue BB salt may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the appropriate dosage to achieve accurate staining while minimizing potential toxicity.
Metabolic Pathways
Fast Blue BB salt is involved in metabolic pathways related to enzyme activity and substrate conversion. In the presence of β-glycosidase, the compound participates in the hydrolysis of 6-bromo-2-napthol-β-d-glucopyranoside, leading to the formation of 6-bromo-2-napthol and subsequent coupling with Fast Blue BB salt . This reaction highlights the compound’s role in metabolic flux and its interaction with specific enzymes, contributing to the visualization of metabolic processes in biological samples .
Transport and Distribution
Within cells and tissues, Fast Blue BB salt is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in biological samples . Once inside the cells, Fast Blue BB salt localizes to areas with high enzyme activity, allowing for targeted staining and visualization of specific cellular components . This targeted distribution is crucial for accurate histochemical analysis.
Subcellular Localization
Fast Blue BB salt exhibits subcellular localization based on its interactions with enzymes and cellular structures. The compound is often directed to specific compartments or organelles where enzyme activity is prevalent . For example, in nerve tissues, Fast Blue BB salt localizes to myelin sheaths, enabling the visualization of myelin distribution and integrity . This subcellular targeting is facilitated by the compound’s chemical properties and its ability to form stable complexes with target biomolecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Fast blue BB salt can be achieved through a diazotization reaction followed by coupling with a phenol derivative.", "Starting Materials": [ "1,2-diaminobenzene", "sodium nitrite", "hydrochloric acid", "4-aminophenol", "sodium hydroxide", "sulfanilic acid", "sodium carbonate", "sodium chloride" ], "Reaction": [ "Diazotization: 1,2-diaminobenzene is dissolved in hydrochloric acid and cooled to 0°C. Sodium nitrite is added to the solution and stirred until it is completely dissolved. The resulting diazonium salt solution is then slowly added to a solution of sulfanilic acid in hydrochloric acid, which has been cooled to 0°C. The mixture is stirred for 30 minutes at 0°C.", "Coupling: A solution of 4-aminophenol in sodium hydroxide is added dropwise to the diazonium salt solution obtained in the previous step. The mixture is stirred for 30 minutes at room temperature. Sodium carbonate is added to the mixture to adjust the pH to 7-8. The resulting precipitate is filtered and washed with water and sodium chloride solution. The product obtained is Fast blue BB salt." ] } | |
CAS-Nummer |
5486-84-0 |
Molekularformel |
C34H36Cl4N6O6Zn |
Molekulargewicht |
831.9 g/mol |
IUPAC-Name |
zinc;N-(4-diazonio-2,5-diethoxyphenyl)benzenecarboximidate;dichloride;dihydrochloride |
InChI |
InChI=1S/2C17H17N3O3.4ClH.Zn/c2*1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;;;;;/h2*5-11H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
CMFRFQODFZBKTI-UHFFFAOYSA-L |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.Cl.Cl.[Cl-].[Cl-].[Zn+2] |
| 5486-84-0 | |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
enzenediazonium, 4-(benzoylamino)-2,5-diethoxy- Echtblausalz fast blue 2B salt Fast Blue BB Fast Blue BB hexafluorophosphate Fast Blue BB salt Fast Blue BB tetrachlorozincate (2:1) Fast blue BBN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



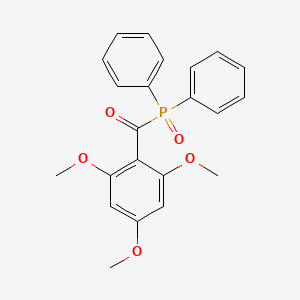


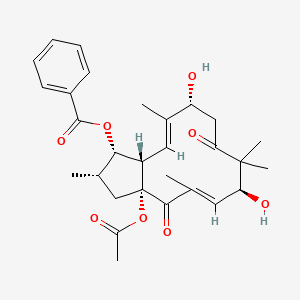
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)




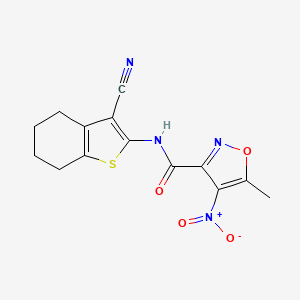
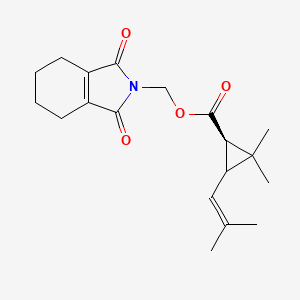
![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)
